molecular formula C29H30N2O2 B10915735 methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10915735
M. Wt: 438.6 g/mol
InChI Key: PGWMDEHCKPEIJD-UHFFFAOYSA-N
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Description

Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound featuring a pyrazole ring substituted with dimethylphenyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by alkylation with 3,4-dimethylphenyl groups. The final step involves esterification with methyl benzoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or dihydropyrazoles.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is unique due to its specific combination of a pyrazole ring with dimethylphenyl groups and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

methyl 4-[[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C29H30N2O2/c1-18-7-11-25(15-20(18)3)27-22(5)28(26-12-8-19(2)21(4)16-26)31(30-27)17-23-9-13-24(14-10-23)29(32)33-6/h7-16H,17H2,1-6H3

InChI Key

PGWMDEHCKPEIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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